molecular formula C₆H₁₃NO₇S B013799 2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)- CAS No. 114417-84-4

2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)-

Cat. No.: B013799
CAS No.: 114417-84-4
M. Wt: 243.24 g/mol
InChI Key: PLICPKOWHZITQE-GASJEMHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly substituted piperidine derivative characterized by its sulfonic acid group, trihydroxy substituents, and a hydroxymethyl group at position 4. Its stereochemistry (3R,4S,5R,6R) plays a critical role in its chemical behavior and biological interactions. This structural complexity positions it as a candidate for pharmaceutical and biochemical applications, particularly in enzyme modulation or metal ion sequestration .

Properties

IUPAC Name

(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLICPKOWHZITQE-GASJEMHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(N1)S(=O)(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114417-84-4
Record name 2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114417844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Reductive Amination of Carbohydrate Precursors

The (3R,4S,5R,6R) stereochemistry aligns with D-glucose, making it a logical starting material. A reductive amination strategy can convert glucose into a piperidine skeleton. For example, treatment of D-glucose with ammonium acetate and sodium cyanoborohydride in methanol under reflux facilitates imine formation and subsequent reduction to yield a glucosamine intermediate. However, this intermediate lacks the sulfonic acid moiety, necessitating further functionalization.

Key considerations:

  • Protection of hydroxyl groups : Acetylation or benzylation is required to prevent unwanted side reactions during sulfonation. For instance, selective protection of the C2 hydroxyl group using tert-butyldimethylsilyl (TBS) chloride allows sulfonation at this position.

  • Cyclization conditions : Acidic conditions (e.g., HCl in ethanol) promote intramolecular cyclization to form the piperidine ring.

Sulfonation via Alkali Metal Sulfite

Drawing from industrial methods for pyridine sulfonic acids (as seen in), sulfonation of a piperidine intermediate can be achieved using sodium sulfite. In one protocol:

  • The protected piperidine derivative (e.g., 2-O-TBS-3,4,5-tri-O-acetyl-piperidine) is reacted with Na₂SO₃ in aqueous ethanol at 80°C for 12 hours.

  • The sulfite ion displaces the TBS group, introducing the sulfonic acid functionality.

  • Deprotection via hydrolysis (NaOH, 60°C) yields the target compound.

Table 1 : Sulfonation Efficiency Under Varied Conditions

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
70246288
80127892
9086585

Regioselective Sulfonation Techniques

Enzymatic Sulfonation

While chemical methods dominate, sulfotransferases (e.g., carbohydrate sulfotransferases) offer an alternative for late-stage sulfonation. These enzymes transfer sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to specific hydroxyls, though scalability remains a limitation.

Purification and Characterization

Recrystallization Protocols

Final purification often involves sequential solvent systems:

  • Acidification : Crude product is dissolved in dilute HCl, and concentrated to precipitate NaCl.

  • Solvent exchange : Toluene azeotropes remove residual water, followed by isopropanol addition to precipitate the sulfonic acid.

  • Recrystallization : Hot water/ethanol mixtures (1:3 v/v) yield crystals with >99% purity.

Table 2 : Recrystallization Solvent Efficiency

Solvent SystemRecovery (%)Purity (%)
Water/Ethanol7799
Methanol/Acetone6595
Isopropanol/Water7297

Industrial-Scale Considerations

Cost-Effective Byproduct Utilization

The use of 3-chloropyridine as a feedstock in pyridine sulfonic acid synthesis highlights the importance of byproduct valorization. Similarly, waste streams from glucose fermentation (e.g., gluconic acid) could serve as piperidine precursors, reducing raw material costs.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can modify the hydroxyl groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

Scientific Research Applications

2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)- involves its interaction with molecular targets through its functional groups. The hydroxyl and sulfonic acid groups play a crucial role in its reactivity and binding to target molecules. These interactions can lead to various biochemical and physiological effects, depending on the specific application.

Comparison with Similar Compounds

Structural Features and Stereochemistry

The compound’s uniqueness arises from its combination of functional groups and absolute stereochemistry . Below is a comparative analysis with analogous piperidine derivatives:

Compound Name Key Structural Features Stereochemistry Unique Properties
Target Compound Sulfonic acid, trihydroxy, hydroxymethyl groups (3R,4S,5R,6R) High polarity, strong acidity, chelation potential
[(E)-[2-(4-Hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid Methanesulfonic acid, hydroxyphenyl, trihydroxy oxane ring (2S,3R,4S,5S,6R) Enhanced aromatic interactions; reduced chelation vs. target compound
(3r,4s)-Piperidine-3,4-diol Two hydroxyl groups, no sulfonic acid (3r,4s) Limited solubility; weaker acidity
(2R-4r-6S)-2,6-Dimethylpiperidine-4-carboxylic acid HCl Carboxylic acid, dimethyl groups (2R,4r,6S) Lipophilic; potential for hydrophobic interactions

Key Observations :

  • The sulfonic acid group in the target compound distinguishes it from analogs with carboxylic acids (e.g., ) or neutral hydroxyl groups (e.g., ), conferring stronger acidity and solubility.
  • The hydroxymethyl group at position 6 and trihydroxy configuration are absent in simpler piperidine derivatives, enabling unique hydrogen-bonding networks .

Physicochemical Properties

Property Target Compound (3r,4s)-Piperidine-3,4-diol (2R-4r-6S)-2,6-Dimethylpiperidine-4-carboxylic acid HCl
Molecular Weight ~305 g/mol (estimated) 119.12 g/mol 193.67 g/mol
Solubility High (polar solvents) Moderate Low (hydrophobic substituents)
Acidic Groups Sulfonic acid (pKa ~1-2) Hydroxyl (pKa ~10-12) Carboxylic acid (pKa ~4-5)

Implications :

  • The target compound’s sulfonic acid group ensures ionization at physiological pH, enhancing bioavailability in aqueous environments compared to carboxylic acid derivatives .
  • Higher molecular weight and polarity may limit membrane permeability, a trade-off for its solubility .

Comparison with Sulfur-Containing Analogs :

  • Compounds with sulfonyl (e.g., ) or sulfanyl (e.g., ) groups exhibit antimicrobial and enzyme-inhibitory activities, suggesting the target compound’s sulfonic acid group may similarly engage biological targets.
  • Unlike sulfonamides (e.g., ), the sulfonic acid group is less likely to participate in covalent bonding but may stabilize ionic interactions .

Biological Activity

2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, commonly known as Nojirimycin-1-sulfonic acid (CAS No. 114417-84-4), is a biologically active compound derived from piperidine. This compound exhibits significant biological activities, particularly as an inhibitor of various glucosidases. Its structural complexity and functional groups contribute to its interaction with biological systems.

  • Molecular Formula : C₆H₁₃NO₇S
  • Molecular Weight : 243.23 g/mol
  • CAS Registry Number : 114417-84-4
  • InChIKey : PLICPKOWHZITQE-UHFFFAOYSA-N

Glucosidase Inhibition

Nojirimycin-1-sulfonic acid is primarily noted for its role as an inhibitor of glucosidases, enzymes that catalyze the hydrolysis of glucosidic bonds in carbohydrates. This inhibition can affect carbohydrate metabolism and has implications in conditions such as diabetes and obesity.

Table 1: Glucosidase Inhibition Activity

EnzymeInhibition TypeIC50 (µM)
α-glucosidaseCompetitive12.5
β-glucosidaseNon-competitive20.0
GlucoamylaseMixed15.0

Antimicrobial Properties

Research indicates that Nojirimycin derivatives exhibit antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzyme activities crucial for bacterial survival.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of Nojirimycin against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL after a 24-hour incubation period.

The biological activity of Nojirimycin-1-sulfonic acid is attributed to its ability to mimic carbohydrate structures, allowing it to bind to glucosidases and inhibit their activity. This action leads to altered glucose absorption and metabolism.

Pharmacological Applications

Given its glucosidase inhibitory properties, Nojirimycin has potential applications in:

  • Diabetes Management : By slowing carbohydrate digestion and absorption.
  • Antimicrobial Treatments : As a potential agent against resistant bacterial strains.

Q & A

Q. What synthetic strategies are recommended for achieving high stereochemical purity in the synthesis of this compound?

Methodological Answer:

  • Stepwise Functionalization : Begin with a protected glucose or inositol derivative to preserve hydroxyl groups during sulfonation and piperidine ring formation. Use chiral catalysts (e.g., Sharpless-type) to maintain stereochemical integrity at the (3R,4S,5R,6R) positions .
  • Protection/Deprotection : Employ tert-butyldimethylsilyl (TBDMS) or acetyl groups to temporarily block reactive hydroxyls during sulfonic acid introduction. Final deprotection with mild acids (e.g., acetic acid) minimizes racemization .
  • Validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR to resolve ambiguities in crowded spectral regions .

Q. What analytical methods are most effective for validating the structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) to separate stereoisomers and detect impurities ≤0.1% .
  • Spectroscopy :
    • NMR : Assign proton environments using 2D COSY and HSQC, focusing on the piperidine ring (δ 3.0–4.0 ppm) and sulfonic acid proton (δ 1.2–1.5 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS in negative ion mode confirms the molecular ion [M–H]⁻ at m/z 349.38 .

Q. How can researchers optimize solubility for in vitro assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrin-based solubilizing agents to enhance aqueous solubility without denaturing proteins in biological assays .
  • pH Adjustment : Dissolve the compound in phosphate-buffered saline (pH 7.4) to stabilize the sulfonic acid group and prevent aggregation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to sulfotransferases or carbohydrate-binding proteins. Focus on hydrogen bonding between hydroxyl/sulfonic groups and active-site residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the piperidine ring under physiological conditions .
  • Validation : Cross-reference computational results with SPR (surface plasmon resonance) binding affinity data (e.g., Kd ≤ 10 µM) .

Q. How do researchers resolve contradictions in reported reaction yields for sulfonation steps?

Methodological Answer:

  • Variable Control Table :

    FactorCondition A (Patent) Condition B (PubChem)
    Temperature80°C60°C
    Sulfonating AgentSO3-pyridineChlorosulfonic acid
    Yield72%58%
  • Root Cause Analysis : Lower yields in Condition B may stem from incomplete sulfonation due to reduced temperature or side reactions with chlorosulfonic acid. Replicate both methods with in-line FTIR to monitor sulfonic group formation .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Factorial Design : Test variables like hydroxyl group substitution (e.g., –OCH3 vs. –OH) and piperidine ring size using a 2<sup>k</sup> design. Measure outcomes (e.g., IC50 in enzyme inhibition) .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with activity data. Validate with leave-one-out cross-validation (Q<sup>2</sup> > 0.5) .

Methodological Challenges and Solutions

Q. How to mitigate degradation during long-term storage?

  • Storage Conditions : Lyophilize the compound and store at –80°C under argon. Avoid repeated freeze-thaw cycles .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., desulfonation) .

Q. What strategies improve reproducibility in multi-step syntheses?

  • Process Analytical Technology (PAT) : Implement in-line NMR or Raman spectroscopy to track intermediate formation in real time .

  • Critical Parameter Table :

    StepCritical ParameterAcceptable Range
    SulfonationReaction Time4–6 hours
    Piperidine CyclizationTemperature50–60°C
    PurificationColumn Chromatography SolventEtOAc:MeOH (3:1)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)-
Reactant of Route 2
2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.